![molecular formula C13H9ClN4S B3012537 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 339279-50-4](/img/structure/B3012537.png)
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C13H9ClN4S and its molecular weight is 288.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
The design and synthesis of new pyrimidine derivatives, combined with thiazolidin-4-one, derived from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, have shown significant in vitro anticancer activities. These compounds were screened against a full panel of NCI 60 cell lines, with one compound demonstrating notable growth inhibition, particularly against the Lung cancer cell line (HOP-92), without observable cytotoxicity. This suggests its potential as a lead compound for developing new anticancer agents (Rashid et al., 2014).
Antiallergy and Antifungal Activities
Derivatives of the compound have also been synthesized and evaluated for antiallergy activities, showing promising results in anti-passive peritoneal anaphylaxis, anti-passive cutaneous anaphylaxis, and anti-slow reacting substance of anaphylaxis activities (Suzuki et al., 1992). Additionally, certain derivatives have demonstrated antifungal effects against significant types of fungi, including Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).
Insecticidal and Antibacterial Applications
New derivatives synthesized under solvent-free conditions have shown remarkable insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study emphasizes the potential of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives in pest control applications (Ismail et al., 2021). Another research focused on benzothiazole pyrimidine derivatives, which exhibited significant antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016).
Direcciones Futuras
The future research directions for “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, similar compounds have shown promising antitubercular activity , suggesting potential for development into new treatments.
Mecanismo De Acción
Target of Action
The compound “4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” belongs to the class of thiazole derivatives . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to inhibit Aurora kinase A (AURKA), a protein involved in cell division . These compounds can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibitors of AURKA can affect the cell cycle and apoptosis pathways . .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, inhibitors of AURKA can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death . .
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZXBADVLMAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
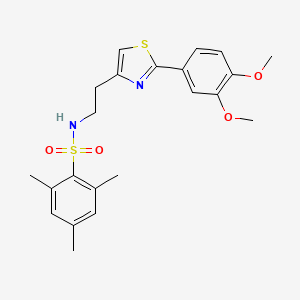
![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
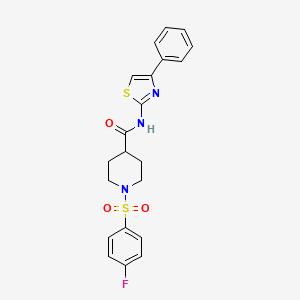
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

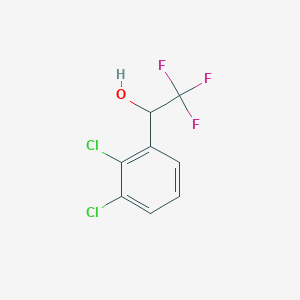
![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)
![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
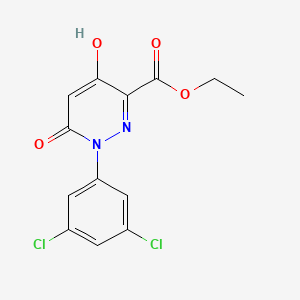
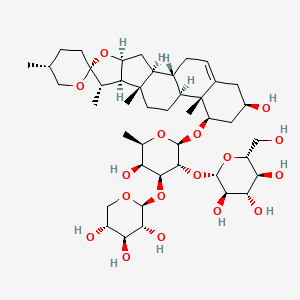
![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

